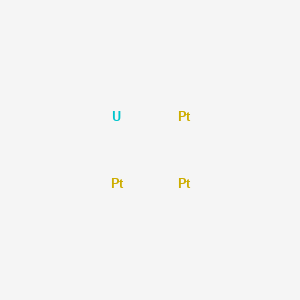
Platinum--uranium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum–uranium (3/1) can be synthesized through several methods:
Direct Fusion: This method involves the direct fusion of pure platinum and uranium components according to stoichiometric calculations.
Reduction of Uranium Dioxide: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods: While specific industrial production methods for platinum–uranium (3/1) are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The direct fusion method is particularly suitable for large-scale production due to its straightforward approach.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–uranium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides and platinum oxides.
Reduction: Reduction reactions can occur, especially in the presence of hydrogen, leading to the formation of elemental uranium and platinum.
Substitution: Substitution reactions can occur with other metals or compounds, altering the composition and properties of the original compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts or compounds under controlled conditions.
Major Products Formed:
Oxidation: Uranium oxides (e.g., UO2, U3O8) and platinum oxides.
Reduction: Elemental uranium and platinum.
Substitution: New intermetallic compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
Platinum–uranium (3/1) has several scientific research applications:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for potential biomedical applications, such as in the development of advanced materials for medical devices.
Industry: The compound’s high melting point and density make it suitable for use in high-temperature and high-pressure industrial applications. Its superconducting properties also make it valuable for research in advanced materials and electronics.
Wirkmechanismus
The mechanism by which platinum–uranium (3/1) exerts its effects is primarily related to its superconducting properties. At temperatures below 1 K, the compound exhibits superconductivity due to the presence of heavy fermions (uranium atoms), which contribute to the formation of Cooper pairs and the subsequent superconducting state . The molecular targets and pathways involved in this process are related to the electronic structure and interactions between the platinum and uranium atoms.
Vergleich Mit ähnlichen Verbindungen
- Uranium-rhodium (3/1)
- Uranium-iridium (3/1)
- Uranium-osmium (3/1)
Comparison: Platinum–uranium (3/1) is unique due to its specific combination of platinum and uranium, which results in distinct physical and chemical properties. Compared to similar compounds, platinum–uranium (3/1) has a higher melting point and density, as well as unique superconducting properties at low temperatures . These characteristics make it particularly valuable for research in superconductivity and advanced materials.
Eigenschaften
CAS-Nummer |
12311-92-1 |
|---|---|
Molekularformel |
Pt3U |
Molekulargewicht |
823.3 g/mol |
IUPAC-Name |
platinum;uranium |
InChI |
InChI=1S/3Pt.U |
InChI-Schlüssel |
YYBWTXHBZRZQRM-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Pt].[Pt].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


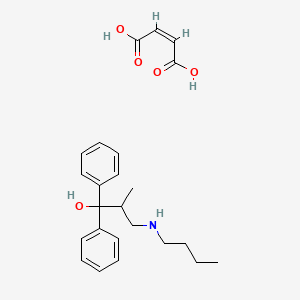

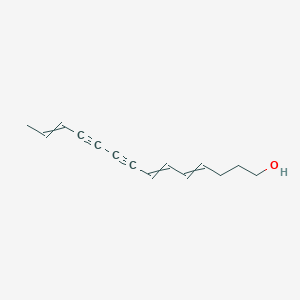
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
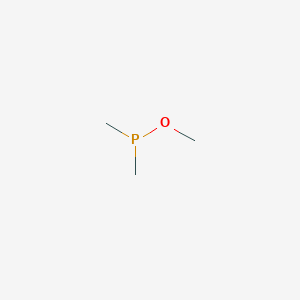
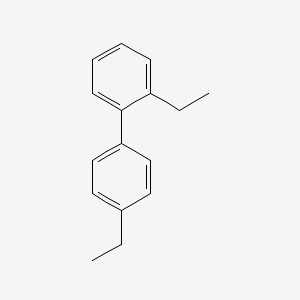

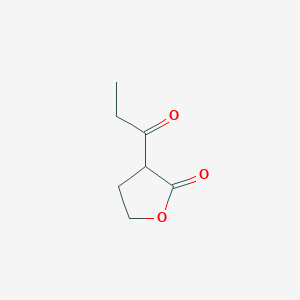
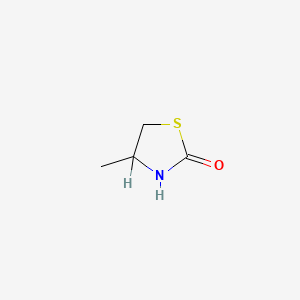
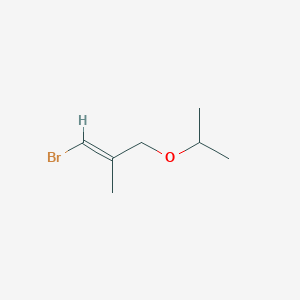
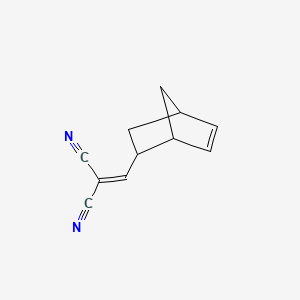
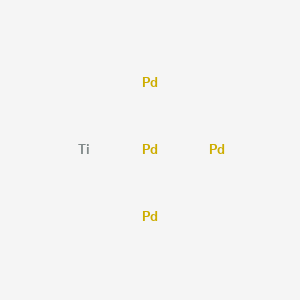

![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
